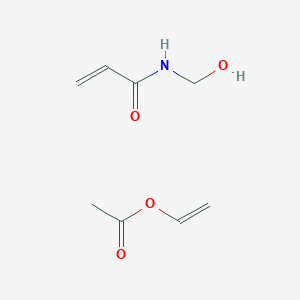
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide is a compound with the molecular formula C13H22N2O5 and a molecular weight of 286.324 g/mol . This compound is known for its unique chemical structure, which combines the properties of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves several steps. One common method is the polymerization of ethene, ethenyl acetate, and N-(hydroxymethyl)prop-2-enamide . The reaction conditions typically include the use of initiators and catalysts to facilitate the polymerization process. Industrial production methods often involve large-scale polymerization reactors where the monomers are combined under controlled temperature and pressure conditions to produce the desired polymer .
Analyse Des Réactions Chimiques
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the synthesis of various polymers and copolymers . In biology, it is utilized in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering . In the industrial sector, it is employed in the production of adhesives, coatings, and sealants due to its excellent adhesive properties .
Mécanisme D'action
The mechanism of action of ethenyl acetate;N-(hydroxymethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes . These interactions can affect various biological processes, such as cell signaling and gene expression, making it a valuable tool in biomedical research .
Comparaison Avec Des Composés Similaires
Ethenyl acetate;N-(hydroxymethyl)prop-2-enamide can be compared with other similar compounds, such as ethyl prop-2-enoate and prop-2-enamide . While these compounds share some structural similarities, this compound is unique due to its combination of ethenyl acetate and N-(hydroxymethyl)prop-2-enamide moieties . This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to achieve .
Propriétés
Numéro CAS |
26337-27-9 |
|---|---|
Formule moléculaire |
C8H13NO4 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
ethenyl acetate;N-(hydroxymethyl)prop-2-enamide |
InChI |
InChI=1S/C4H7NO2.C4H6O2/c1-2-4(7)5-3-6;1-3-6-4(2)5/h2,6H,1,3H2,(H,5,7);3H,1H2,2H3 |
Clé InChI |
WFIMZLQSXKZDPP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC=C.C=CC(=O)NCO |
SMILES canonique |
CC(=O)OC=C.C=CC(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















